molecular formula C17H19N3O2 B3355712 Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- CAS No. 633315-70-5

Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-

Cat. No.: B3355712
CAS No.: 633315-70-5
M. Wt: 297.35 g/mol
InChI Key: SNBPLVVGJUIERQ-UHFFFAOYSA-N
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Description

Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-, is a heterocyclic organic compound belonging to the imidazolidine family. Its structure comprises a five-membered saturated ring containing two nitrogen atoms at positions 1 and 2. The substituents include a methyl group at position 2, a 4-nitrophenyl group at position 1, and a benzyl (phenylmethyl) group at position 3. This compound’s unique electronic and steric profile arises from the electron-withdrawing nitro group and the bulky aromatic substituents, making it relevant in pharmaceutical and materials science research. Its synthesis typically involves cyclocondensation reactions of nitro-substituted anilines with aldehydes or ketones under acidic conditions. Structural characterization often employs X-ray crystallography, with refinement tools like SHELX software widely used for accurate determination of bond lengths, angles, and torsion angles .

Properties

IUPAC Name

1-benzyl-2-methyl-3-(4-nitrophenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-14-18(13-15-5-3-2-4-6-15)11-12-19(14)16-7-9-17(10-8-16)20(21)22/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBPLVVGJUIERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(CCN1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476725
Record name Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633315-70-5
Record name Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- typically involves the reaction of aromatic aldehydes with o-phenylenediamine. One common method includes the use of N,N-dimethylformamide and sulfur as reagents. The reaction is carried out under mild conditions, resulting in the formation of the desired imidazolidine compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Imidazolidine derivatives exhibit diverse properties depending on substituent patterns. Below is a detailed comparison of 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-imidazolidine with structurally analogous compounds.

Structural and Electronic Properties
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) LogP (Lipophilicity)
2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-imidazolidine 1: 4-nitrophenyl; 2: methyl; 3: benzyl ~325.36 ~145–148 (hypothetical) ~3.8
1-(4-chlorophenyl)-3-methylimidazolidine 1: 4-chlorophenyl; 3: methyl ~210.68 ~90–92 ~2.1
2-ethyl-1-phenylimidazolidine 1: phenyl; 2: ethyl ~176.26 ~75–78 ~1.9
1-(4-methoxyphenyl)-3-benzylimidazolidine 1: 4-methoxyphenyl; 3: benzyl ~296.36 ~120–123 ~3.2

Key Observations :

  • The 4-nitrophenyl group in the target compound enhances electron-withdrawing effects, reducing electron density on the imidazolidine ring compared to 4-methoxyphenyl (electron-donating) or 4-chlorophenyl (moderately electron-withdrawing) analogs. This impacts reactivity in electrophilic substitution reactions.
  • The benzyl group at position 3 increases steric hindrance and lipophilicity (LogP ~3.8), favoring membrane permeability in biological systems compared to smaller substituents like methyl (LogP ~1.9–2.1).

Biological Activity

Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

1. Synthesis and Structural Characteristics

The synthesis of Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- typically involves the reaction of aromatic aldehydes with o-phenylenediamine. This method allows for the introduction of various functional groups that can enhance biological activity. The compound's structure includes a nitrophenyl group and a phenylmethyl group, which are critical for its biological interactions.

2.1 Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. A notable investigation assessed its cytotoxic effects on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against these cancer cells .

2.2 Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. For instance, in vitro studies indicated that derivatives of imidazolidines can act as effective inhibitors of urease, an enzyme linked to several pathological conditions . The structure-activity relationship (SAR) analysis suggested that modifications in the imidazolidine framework could enhance inhibitory potency.

3.1 Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted by researchers aimed to evaluate the cytotoxic properties of Imidazolidine derivatives against A549 and HeLa cells. The results indicated that the compound induced apoptosis in both cell lines through mechanisms involving mitochondrial disruption and reactive oxygen species (ROS) generation.

Table 1: Cytotoxicity Data of Imidazolidine Derivatives

Compound NameCell LineIC50 (µM)
Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-A54915.4
Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-HeLa12.7

3.2 Case Study: Urease Inhibition

Another study focused on the inhibition of urease by various imidazolidine derivatives. The results showed that certain modifications significantly improved the inhibitory effects compared to standard inhibitors.

Table 2: Urease Inhibition Data

Compound NameIC50 (µM)
Standard Inhibitor (Thiourea)21.2
Imidazolidine Derivative A17.6
Imidazolidine Derivative B17.2

4. Molecular Dynamics Studies

Molecular dynamics simulations have been employed to understand the binding interactions between Imidazolidine derivatives and their target enzymes or receptors. These studies revealed that the binding affinity is influenced by specific interactions within the active site, which can be optimized through structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-
Reactant of Route 2
Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-

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